An In-depth Technical Guide to 11-Eicosenoic Acid: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 11-Eicosenoic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C₂₀H₃₈O₂.[1][2][3][4] It exists as two geometric isomers, cis (Z) and trans (E), with the cis isomer being more common in nature. This long-chain fatty acid is found in various plant oils, notably jojoba oil, and nuts.[1][4][5] Emerging research has highlighted its potential biological activities, particularly its anti-inflammatory properties, making it a molecule of interest for further investigation in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 11-eicosenoic acid, along with relevant experimental protocols.
Chemical Structure and Properties
11-Eicosenoic acid is a 20-carbon fatty acid characterized by a single double bond located at the 11th carbon atom from the carboxyl group.[2][3] The IUPAC name for the naturally occurring cis isomer is (11Z)-eicos-11-enoic acid.[1][4] The presence and configuration of this double bond are crucial to its molecular shape and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of 11-eicosenoic acid is presented in the table below. Data for the more common cis isomer is provided unless otherwise specified.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₈O₂ | [1][2][3][4] |
| Molar Mass | 310.51 g/mol | [1][2][3] |
| IUPAC Name | (11Z)-icos-11-enoic acid | [1][4] |
| Common Names | Gondoic acid, cis-11-Eicosenoic acid | [1][4] |
| CAS Number | 5561-99-9 (cis), 62322-84-3 (trans) | [3][6] |
| Appearance | Crystalline solid or liquid/paste depending on temperature | [6] |
| Density | 0.883 g/mL at 25 °C | [1][4] |
| Melting Point | 23-24 °C | [1][4] |
| Boiling Point | 426.3 °C (predicted) | |
| Solubility | Insoluble in water. Soluble in ethanol (approx. 20 mg/mL), DMSO, and dimethylformamide (approx. 10 mg/mL). Sparingly soluble in a 1:1 solution of ethanol:PBS (pH 7.2) (approx. 0.5 mg/mL). | [6] |
| Refractive Index | n20/D 1.4606 |
Biological Significance and Signaling Pathways
11-Eicosenoic acid, as an omega-9 fatty acid, is involved in various biological processes. Unlike essential fatty acids, it can be synthesized endogenously in humans to some extent. Recent studies have particularly illuminated its role in modulating inflammatory responses.
Anti-inflammatory Effects
Research has demonstrated that gondoic acid (cis-11-eicosenoic acid) can exert significant anti-inflammatory effects. A key study showed that in lipopolysaccharide (LPS)-stimulated Kupffer cells (liver macrophages), gondoic acid significantly inhibited the expression of pro-inflammatory factors.[1][6]
The mechanism of this anti-inflammatory action involves the inhibition of reactive oxygen species (ROS) production and the suppression of the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][6] This pathway is a critical regulator of inflammatory responses.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for 11-eicosenoic acid in mitigating LPS-induced inflammation in Kupffer cells.
Caption: Anti-inflammatory action of 11-Eicosenoic acid.
Experimental Protocols
Synthesis of 11-Eicosenoic Acid
Conceptual Workflow for the Synthesis of cis-11-Eicosenoic Acid via Wittig Reaction:
Caption: Wittig reaction workflow for synthesis.
A plausible synthetic route would involve:
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Preparation of the Phosphonium Ylide: Reaction of 10-bromodecanoic acid with triphenylphosphine to form the corresponding phosphonium salt. Subsequent deprotonation with a strong base (e.g., n-butyllithium) would generate the ylide. The carboxylic acid group would likely need to be protected during this step.
-
Wittig Reaction: The generated ylide would then be reacted with decanal. The use of a non-stabilized ylide would favor the formation of the cis (Z) isomer.
-
Deprotection and Purification: Removal of the protecting group from the carboxylic acid and subsequent purification of the final product, cis-11-eicosenoic acid, would be required.
Analysis of 11-Eicosenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and highly sensitive method for the analysis and quantification of fatty acids in biological and other samples. The following protocol outlines the general steps for the analysis of 11-eicosenoic acid.
3.2.1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)
Due to the low volatility of free fatty acids, derivatization to their corresponding methyl esters (FAMEs) is necessary for GC analysis.
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Lipid Extraction: For biological samples, lipids are first extracted using a suitable solvent system, such as a chloroform/methanol mixture.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a basic solution (e.g., methanolic sodium hydroxide) to release the free fatty acids from triglycerides and other esters.
-
Transesterification: The free fatty acids are then esterified to FAMEs using a reagent such as boron trifluoride in methanol or methanolic HCl.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent (e.g., hexane or heptane) and concentrated for GC-MS analysis.
3.2.2. GC-MS Instrumental Parameters
The following are typical instrumental parameters for the analysis of FAMEs, including the methyl ester of 11-eicosenoic acid. Optimization may be required based on the specific instrument and sample matrix.
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as a DB-FATWAX UI or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for the separation of FAMEs.[14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 220-250 °C.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might be:
-
Initial temperature: 60 °C, hold for 1-2 minutes.
-
Ramp 1: Increase to 175 °C at a rate of 2-5 °C/min, hold for 10 minutes.
-
Ramp 2: Increase to 220 °C at a rate of 2 °C/min, hold for 20 minutes.[14]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 50-500 is typically sufficient to capture the characteristic fragment ions of FAMEs.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3.2.3. Data Analysis
Identification of the 11-eicosenoic acid methyl ester peak is achieved by comparing its retention time and mass spectrum to that of a known standard. Quantification is typically performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Conclusion
11-Eicosenoic acid is a long-chain monounsaturated fatty acid with defined chemical and physical properties. Its biological significance, particularly its anti-inflammatory role through the inhibition of the PKCθ/ERK/STAT3 signaling pathway, positions it as a molecule of interest for further research in drug development and nutritional science. The experimental protocols outlined in this guide provide a framework for the synthesis and analysis of 11-eicosenoic acid, facilitating further exploration of its therapeutic potential. As research continues, a deeper understanding of the diverse roles of this omega-9 fatty acid in human health and disease is anticipated.
References
- 1. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 5. etamu.edu [etamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gchemglobal.com [gchemglobal.com]
- 12. youtube.com [youtube.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
